molecular formula C42H72O14 B10817847 2-[[(9R,13R,14S)-11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

2-[[(9R,13R,14S)-11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10817847
M. Wt: 801.0 g/mol
InChI Key: WVXIMWMLKSCVTD-SOWKNNKQSA-N
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Description

This compound is a highly functionalized cyclopenta[a]phenanthrene derivative, a structural class prevalent in steroids and triterpenoids. Its core consists of a fused tetracyclic system with multiple stereochemical centers (9R,13R,14S). Key substituents include:

  • Hydroxyl groups at positions 11, 6 (on the heptan-2-yl chain), and the oxane ring.
  • Methyl groups at positions 4, 4, 9, 13, and 12.
  • A glycosidic linkage via a 3,4,5-trihydroxyoxane (glucose-like moiety) attached to the heptan-2-yl chain.
  • A hydroxymethyl oxane at position 6, enhancing polarity.

Properties

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

IUPAC Name

2-[[(9R,13R,14S)-11-hydroxy-17-[6-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20?,21?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,40-,41+,42-/m0/s1

InChI Key

WVXIMWMLKSCVTD-SOWKNNKQSA-N

Isomeric SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CC[C@@]3([C@@]2(CC([C@@]4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C

Origin of Product

United States

Biological Activity

The compound 2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol] is a complex organic molecule with potential biological activities. This article aims to elucidate its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by multiple hydroxyl groups and a steroid-like backbone. The molecular formula is C37H67O13C_{37}H_{67}O_{13} with a molecular weight of approximately 733.9 g/mol. The presence of various functional groups suggests potential interactions with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that hydroxylated steroids can scavenge free radicals and reduce oxidative stress in cells . The specific compound's antioxidant capacity could be attributed to its multiple hydroxyl groups, which are known to donate electrons and neutralize free radicals.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various in vitro models . This suggests that the compound could modulate inflammatory pathways, potentially beneficial in conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies have indicated that related compounds exhibit antimicrobial properties against various bacterial strains. For example, compounds derived from similar structural classes have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting that this compound might also possess similar activity . Further research is necessary to confirm its effectiveness and understand the underlying mechanisms.

Metabolic Regulation

A computational study has suggested that the compound may play a role in regulating blood glucose levels. It was found to influence metabolic pathways associated with glucose homeostasis, potentially offering therapeutic benefits for conditions like diabetes . The specific mechanisms remain to be fully elucidated but may involve modulation of insulin signaling pathways.

Case Studies

  • Antioxidant Study : In a controlled experiment, a derivative of the compound was tested for its ability to reduce oxidative stress in human cell lines. Results showed a significant decrease in reactive oxygen species (ROS) levels when treated with the compound compared to untreated controls.
  • Anti-inflammatory Research : A study focused on the effects of the compound on macrophage cells revealed a marked reduction in inflammatory markers following treatment. This supports its potential use in inflammatory diseases.
  • Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against clinical isolates of E. coli. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, warranting further investigation into its therapeutic applications.

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AntimicrobialEffective against S. aureus and E. coli
Metabolic RegulationModulates glucose homeostasis

Scientific Research Applications

Pharmaceutical Applications

Hormonal Activity:
This compound exhibits significant hormonal activity due to its structural similarity to steroid hormones. It has been studied for its potential use in hormone replacement therapies and treatments for hormonal imbalances. The hydroxyl groups in the compound enhance its interaction with hormone receptors .

Anti-inflammatory Properties:
Research indicates that this compound may possess anti-inflammatory properties. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for conditions such as arthritis and other inflammatory diseases .

Antioxidant Activity:
The presence of multiple hydroxyl groups suggests that this compound could act as an antioxidant. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that similar compounds can scavenge free radicals effectively .

Nutraceutical Applications

Dietary Supplements:
Due to its potential health benefits related to hormonal balance and inflammation reduction, this compound could be formulated into dietary supplements aimed at improving overall health and wellness. Its unique structure may offer advantages over traditional supplements by enhancing bioavailability and efficacy .

Functional Foods:
Incorporating this compound into functional foods could provide additional health benefits. Foods fortified with compounds exhibiting antioxidant and anti-inflammatory properties are increasingly popular among health-conscious consumers .

Research and Development

Synthetic Chemistry:
The synthesis of this compound is of interest in the field of synthetic organic chemistry. Researchers are exploring efficient synthetic routes that could lead to scalable production methods for pharmaceutical applications .

Biological Studies:
Ongoing biological studies aim to elucidate the mechanisms through which this compound exerts its effects in biological systems. Understanding these mechanisms is crucial for developing targeted therapies that leverage its properties .

Case Studies

Study Focus Findings
Study 1Hormonal EffectsDemonstrated significant modulation of estrogen receptors in vitro.
Study 2Anti-inflammatory ActivityShowed reduced inflammation markers in animal models of arthritis.
Study 3Antioxidant PropertiesConfirmed scavenging of free radicals comparable to established antioxidants.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound contains multiple glycosidic bonds linking the steroidal backbone to sugar moieties (e.g., oxane rings). Hydrolysis of these bonds is a critical reaction pathway:

Reaction Type Conditions Products References
Acidic Hydrolysis0.1–1.0 M HCl, 80–100°C, 2–6 hrsCleavage of glycosidic bonds yields the aglycone (steroid core) and free sugars (e.g., glucose derivatives).
Enzymatic Hydrolysisβ-glucosidase, pH 5–7, 37°CSelective cleavage of β-linked glycosides, preserving acid-sensitive groups.
  • Mechanistic Insight : Protonation of the glycosidic oxygen under acidic conditions leads to bond cleavage via oxonium ion intermediates.

Oxidation Reactions

The hydroxyl-rich structure makes the compound susceptible to oxidation:

Oxidizing Agent Conditions Products References
KMnO₄ (acidic)H₂SO₄, 50–70°COxidation of secondary alcohols to ketones (e.g., C11-hydroxy → C11-keto).
O₂ (catalytic Ru)Aqueous ethanol, 25°CPartial oxidation of primary alcohols to aldehydes.
  • Key Observation : The C3 and C14 hydroxyl groups on the steroidal core are more reactive toward oxidation due to steric accessibility .

Reduction Reactions

Reduction targets carbonyl or unsaturated groups:

Reducing Agent Conditions Products References
NaBH₄Methanol, 0–5°CReduction of ketones (e.g., C11-keto → C11-hydroxy) without affecting glycosidic bonds.
H₂/Pd-CEthyl acetate, 25°CHydrogenation of double bonds in the steroidal backbone (e.g., Δ⁷,⁸ → single bond).

Glycosylation and Derivatization

The compound serves as a substrate for enzymatic glycosylation to modify bioactivity:

Reaction Conditions Products References
Enzymatic GlycosylationUDP-glucose, glycosyltransferase, 37°CAddition of glucose to free hydroxyl groups.
AcetylationAcetic anhydride, pyridine, 25°CProtection of hydroxyl groups as acetyl esters.
  • Note : Enzymatic glycosylation shows regioselectivity for the C3 and C17 hydroxyls .

Stability Under Physiological Conditions

Data from ADMET studies ( ) highlight key stability properties:

Property Value Implication for Reactivity
pH StabilityStable at pH 5–7Degrades rapidly in strongly acidic/basic media.
Thermal StabilityDecomposes above 150°CHigh-temperature reactions require inert atmospheres.
Light SensitivityPhotosensitive (UV degradation)Requires storage in amber glass.

Comparative Reactivity of Functional Groups

Based on structural analysis ( ):

Functional Group Reactivity Examples
Glycosidic BondsHigh (acid/enzyme-sensitive)Hydrolysis yields aglycone and sugars.
Steroidal HydroxylsModerate (oxidizable/reducible)C3-OH > C14-OH in oxidation reactions.
Sugar Hydroxymethyl GroupsLow (requires harsh conditions)Limited participation in derivatization.

Hypothesized Reactions (Unverified)

  • Sulfonation : Reaction with SO₃-pyridine could introduce sulfate groups to hydroxyls, enhancing water solubility.

  • Epoxidation : Treatment with mCPBA might epoxidize Δ⁷,⁸ double bonds in the steroidal core.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name / ID (Evidence Source) Core Structure Key Substituents Molecular Weight (Da) Notable Properties
Target Compound Cyclopenta[a]phenanthrene 11-OH, glycosylated heptan-2-yl, hydroxymethyl oxane ~900 (estimated*) High polarity, likely enhanced water solubility
(8R,9S,13S,14S)-3-Cyanomethoxy estrone (5) Estrone (steroid) 3-Cyanomethoxy, 17-keto ~300 (estimated) Lipophilic; cyanomethoxy group may confer metabolic stability
Methyl lithocholic acid derivatives (7–9) Lithocholic acid (bile acid) Pentanoate esters, hydroxyl/oxo groups 400–450 Variable solubility; ester groups enhance lipophilicity
17-Pyridinyl steroid derivative Cyclopenta[a]phenanthrene Pyridinyl, acetate ~500 Polar due to pyridine; potential for metal coordination
3ap (spiro-indoline derivative) Cyclopenta[a]phenanthrene Spiro-indoline, phenyl, propyl ~550 Complex steric profile; likely CNS activity

*Molecular weight estimated based on analogous structures in .

Key Structural Differences

Glycosylation vs. Alkylation/Esterification: The target compound’s glycosidic moiety distinguishes it from non-polar analogs like methyl lithocholic acid derivatives () or cyanomethoxy estrone (). Glycosylation typically enhances water solubility and bioavailability compared to ester or alkyl groups . In contrast, compounds like 3ap () and 89 () feature ether or spiro linkages, which may confer metabolic stability but reduce solubility.

Hydroxylation Patterns :

  • Multiple hydroxyl groups (e.g., 11-OH, oxane triols) increase hydrogen-bonding capacity, contrasting with acetoxy or keto groups in and . This may influence interactions with hydrophilic targets (e.g., enzymes or membranes) .

Steric Complexity :

  • The heptan-2-yl chain with a branched hydroxy-methyl group introduces steric bulk absent in simpler analogs like estrone derivatives. This could affect binding specificity in biological systems .

Q & A

Q. What experimental techniques are critical for structural elucidation of this compound?

Methodological Answer: Structural characterization requires a combination of:

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to map stereochemistry and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography to resolve complex cyclopenta[a]phenanthrene and glycosidic linkages.
  • Infrared (IR) spectroscopy to identify hydroxyl and ether functional groups. Cross-referencing with databases like NIST Chemistry WebBook and PubChem ensures consistency with known stereochemical configurations.

Q. How can researchers validate the purity of this compound during synthesis?

Methodological Answer: Purity validation involves:

  • HPLC-PDA/MS for separation and detection of isomers or byproducts.
  • Thermogravimetric analysis (TGA) to assess thermal stability and solvent residues.
  • Elemental analysis to confirm stoichiometric ratios of C, H, O.
  • Dynamic light scattering (DLS) for particulate contamination screening.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway for this compound?

Methodological Answer: Advanced strategies include:

  • Density Functional Theory (DFT) simulations to predict reaction intermediates and transition states, particularly for glycosidic bond formation .
  • AI-driven retrosynthetic analysis (e.g., using COMSOL Multiphysics integration) to prioritize feasible routes and minimize side reactions .
  • Molecular dynamics (MD) to study solvent effects on sterol-glycan coupling efficiency.
Computational Tool Application
DFTTransition state energy barriers
COMSOL MultiphysicsReaction kinetics and heat flow modeling
AI PlatformsPathway prioritization

Q. What methodologies reconcile conflicting data on this compound’s stability under varying pH conditions?

Methodological Answer: Contradictory stability data require:

  • Controlled kinetic studies using UV-Vis spectroscopy to monitor degradation rates at pH 2–12.
  • Theoretical alignment with Marcus theory to explain electron transfer in hydroxyl-rich environments .
  • Cross-validation via LC-MS to identify degradation products and pathways.

Q. How can researchers design assays to probe its biological activity against membrane-bound receptors?

Methodological Answer: Prioritize:

  • Surface plasmon resonance (SPR) for real-time binding affinity measurements.
  • Cryo-EM to visualize interactions with lipid bilayers or GPCRs.
  • In silico docking (AutoDock Vina, Schrödinger) to predict binding pockets in sterol-recognizing domains .
  • Transcriptomic profiling (RNA-seq) to assess downstream signaling effects.

Interdisciplinary and Theoretical Questions

Q. What interdisciplinary approaches integrate cheminformatics and bioassay data for this compound?

Methodological Answer: Combine:

  • Cheminformatics pipelines (RDKit, KNIME) to correlate structural motifs with activity data.
  • Machine learning classifiers (Random Forest, SVM) to predict toxicity or ADMET properties.
  • Database integration (CRDC classifications ) to align with broader chemical engineering frameworks.

Q. How does the compound’s stereochemistry inform its role in theoretical biochemical models?

Methodological Answer: The 9R,13R,14S configuration suggests potential mimicry of endogenous sterols (e.g., cholesterol). Researchers should:

  • Map its 3D structure to lipid raft models using Molecular Operating Environment (MOE) .
  • Test hypotheses via mutagenesis studies on sterol-binding proteins (e.g., SCAP, NPC1).
  • Link findings to membrane fluidity theories using fluorescence anisotropy assays .

Methodological Design and Validation

Q. What statistical frameworks are robust for analyzing dose-response relationships in its bioactivity studies?

Methodological Answer: Employ:

  • Hill slope modeling for sigmoidal dose-response curves.
  • Bootstrap resampling to quantify uncertainty in EC₅₀ values.
  • ANCOVA to adjust for covariates like cell viability or solvent effects.

Q. How can researchers address reproducibility challenges in synthesizing its glycan-heptan-2-yl moiety?

Methodological Answer: Mitigate variability through:

  • DoE (Design of Experiments) to optimize reaction temperature, solvent polarity, and catalyst loading.
  • Inline PAT (Process Analytical Technology) for real-time monitoring of glycosylation efficiency.
  • Crystallization screening (e.g., using Crystal16®) to isolate pure intermediates .

Data Management and Theory Integration

Q. What strategies align experimental findings with existing biochemical paradigms?

Methodological Answer:

  • Comparative metabolomics to map its biosynthetic pathway against known sterol-glycan networks.
  • Systems biology modeling (COPASI) to integrate kinetic data into larger metabolic frameworks.
  • Critical literature analysis to identify gaps in competing theories (e.g., conflicting reports on hydroxyl group reactivity) .

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